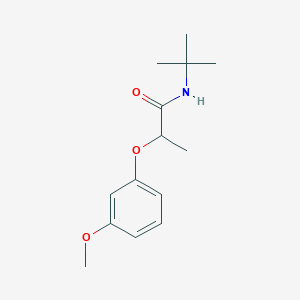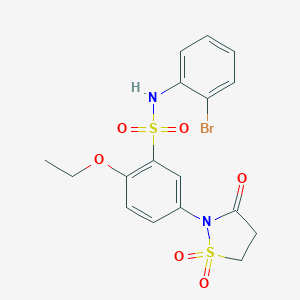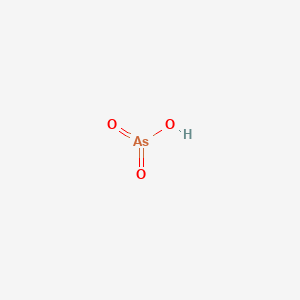
N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide, also known as BVT.74389, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a straightforward method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has been studied for its potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has shown potential in the treatment of inflammatory diseases by inhibiting the production of inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory cytokines. Additionally, N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide in lab experiments is its ability to selectively inhibit PDE4 and PKC. This allows for the specific targeting of these enzymes and signaling pathways. Additionally, this compound has shown potential in the treatment of various diseases, making it a promising candidate for further research.
One limitation of using N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various applications.
Direcciones Futuras
There are several future directions for the research of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide. One direction is to further investigate its potential in the treatment of cancer and inflammatory diseases. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various applications. Another direction is to investigate the potential of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide in combination with other compounds for enhanced efficacy.
Conclusion:
In conclusion, N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide is a promising small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a straightforward method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to determine the optimal dosage and administration of this compound for various applications and to investigate its potential in combination with other compounds for enhanced efficacy.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide involves the reaction of tert-butyl 2-(3-methoxyphenoxy)propanoate with hydroxylamine hydrochloride in the presence of sodium bicarbonate. This reaction results in the formation of N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide as a white solid with a yield of 85-90%.
Propiedades
Nombre del producto |
N-(tert-butyl)-2-(3-methoxyphenoxy)propanamide |
|---|---|
Fórmula molecular |
C14H21NO3 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
N-tert-butyl-2-(3-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C14H21NO3/c1-10(13(16)15-14(2,3)4)18-12-8-6-7-11(9-12)17-5/h6-10H,1-5H3,(H,15,16) |
Clave InChI |
DNYGWNLCDMNQDY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(C)(C)C)OC1=CC=CC(=C1)OC |
SMILES canónico |
CC(C(=O)NC(C)(C)C)OC1=CC=CC(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)